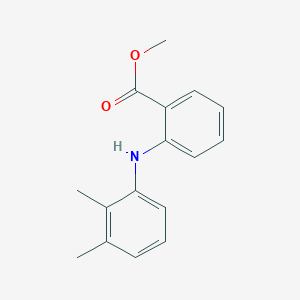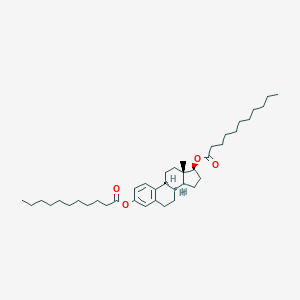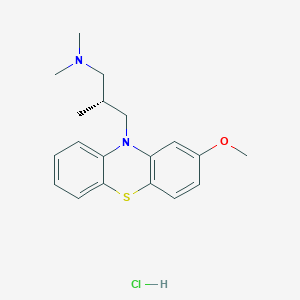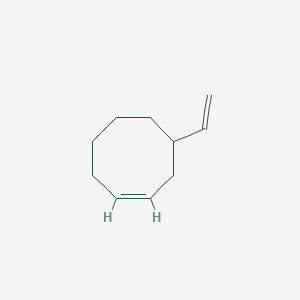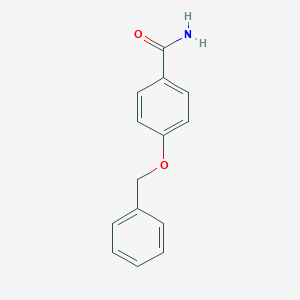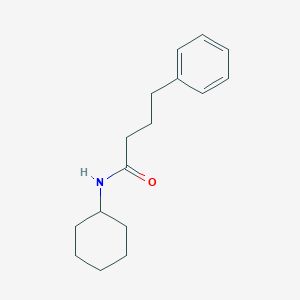
N-cyclohexyl-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-phenylbutanamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in recent years due to its potential application in cancer therapy. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the transcription of ribosomal RNA.
Mecanismo De Acción
N-cyclohexyl-4-phenylbutanamide selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, leading to the downregulation of ribosomal RNA synthesis. The inhibition of ribosomal RNA synthesis ultimately leads to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
N-cyclohexyl-4-phenylbutanamide has been shown to have a significant effect on cancer cell growth in preclinical models. In addition to its selective inhibition of RNA polymerase I, N-cyclohexyl-4-phenylbutanamide has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell growth and apoptosis. N-cyclohexyl-4-phenylbutanamide has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the promotion of immune cell infiltration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-4-phenylbutanamide is its selectivity for RNA polymerase I. This selectivity allows for the specific targeting of cancer cells while minimizing the toxicity to normal cells. However, the synthesis of N-cyclohexyl-4-phenylbutanamide is a complex process that requires expertise in organic chemistry, making it difficult to produce large quantities of the compound. In addition, N-cyclohexyl-4-phenylbutanamide has been shown to have limited efficacy in certain types of cancer, highlighting the need for further research to identify the optimal patient population for this therapy.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-4-phenylbutanamide. One potential direction is the combination of N-cyclohexyl-4-phenylbutanamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the identification of biomarkers that can predict response to N-cyclohexyl-4-phenylbutanamide, allowing for the selection of patients who are most likely to benefit from this therapy. Finally, further research is needed to understand the long-term effects of N-cyclohexyl-4-phenylbutanamide on normal cells and the potential for resistance to develop over time.
Conclusion:
N-cyclohexyl-4-phenylbutanamide is a promising small molecule inhibitor that has the potential to be a valuable addition to cancer therapy. Its selective inhibition of RNA polymerase I and its effects on the tumor microenvironment make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its efficacy, and identify the patient population that will benefit most from this therapy.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-phenylbutanamide involves the reaction of 4-phenylbutyric acid with cyclohexylamine to form the corresponding amide. The amide is then subjected to a series of reactions, including acylation and cyclization, to yield the final product. The synthesis of N-cyclohexyl-4-phenylbutanamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-phenylbutanamide has been extensively studied for its potential application in cancer therapy. RNA polymerase I is overexpressed in many types of cancer, including breast, ovarian, and pancreatic cancer. N-cyclohexyl-4-phenylbutanamide selectively inhibits RNA polymerase I, leading to the downregulation of ribosomal RNA synthesis and ultimately, the inhibition of cancer cell growth. N-cyclohexyl-4-phenylbutanamide has been shown to be effective in preclinical models of cancer, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
Número CAS |
64353-78-2 |
|---|---|
Nombre del producto |
N-cyclohexyl-4-phenylbutanamide |
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-phenylbutanamide |
InChI |
InChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18) |
Clave InChI |
NWKPABISVRIQLP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
C1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



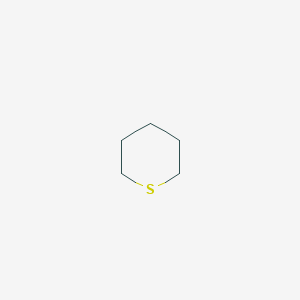
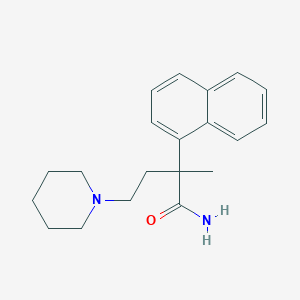
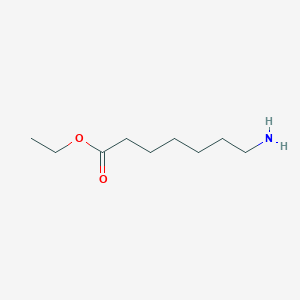
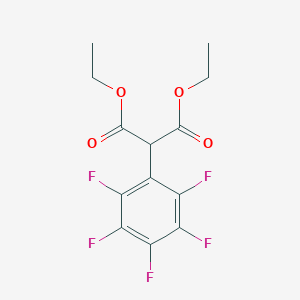
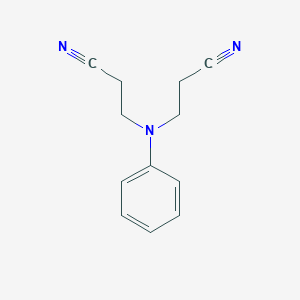
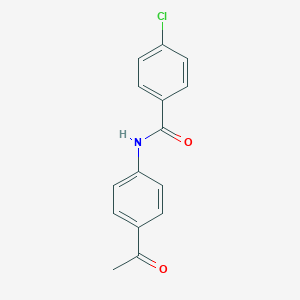
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
